molecular formula C9H10ClNO2 B3270726 Methyl 2-amino-2-(3-chlorophenyl)acetate CAS No. 532987-11-4

Methyl 2-amino-2-(3-chlorophenyl)acetate

Cat. No.: B3270726
CAS No.: 532987-11-4
M. Wt: 199.63
InChI Key: MXKXDSBRKXFPGE-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(3-chlorophenyl)acetate: is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a methyl ester group, an amino group, and a chlorophenyl group attached to the alpha carbon

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of Methyl 2-amino-2-(3-chlorophenyl)acetate typically begins with 3-chlorobenzaldehyde and glycine methyl ester hydrochloride.

    Reaction Conditions: The reaction involves the condensation of 3-chlorobenzaldehyde with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions.

    Purification: The resulting product is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain pure this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 2-amino-2-(3-chlorophenyl)acetate can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or ester group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or alkyl halides.

Major Products Formed:

    Oxidation Products: Oxo derivatives such as ketones or aldehydes.

    Reduction Products: Amine or alcohol derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 2-amino-2-(3-chlorophenyl)acetate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound is used to study the effects of amino acid derivatives on biological systems. It can be used in the development of new biochemical assays and as a reference compound in analytical studies.

Medicine: this compound has potential applications in medicinal chemistry. It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(3-chlorophenyl)acetate involves its interaction with specific molecular targets in biological systems. The amino group and the ester group play a crucial role in its reactivity and binding affinity to target molecules. The compound can interact with enzymes, receptors, and other proteins, leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 2-amino-2-(2-chlorophenyl)acetate
  • Methyl 2-amino-2-(4-chlorophenyl)acetate
  • Methyl 2-amino-2-(3-bromophenyl)acetate

Comparison: Methyl 2-amino-2-(3-chlorophenyl)acetate is unique due to the position of the chlorine atom on the phenyl ring. This positional difference can influence the compound’s reactivity, binding affinity, and overall biological activity. Compared to its analogs with chlorine or bromine atoms at different positions, this compound may exhibit distinct chemical and biological properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

methyl 2-amino-2-(3-chlorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5,8H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKXDSBRKXFPGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=CC=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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